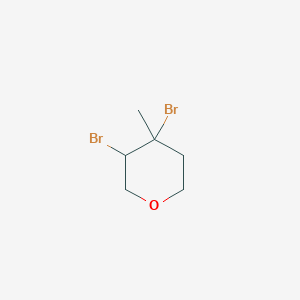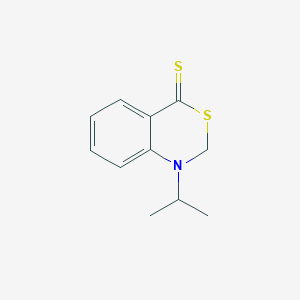
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione is an organic compound that belongs to the class of benzothiazines This compound is characterized by a benzothiazine ring system with a propan-2-yl group attached to the nitrogen atom and a thione group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone, such as acetone, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding benzothiazine using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and elevated temperatures.
Reduction: NaBH4, ethanol, and room temperature.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazine derivatives.
Substitution: Halogenated, nitrated, and acylated benzothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione can be compared with other benzothiazine derivatives, such as:
1,2-Dihydro-3H-1,2-benzothiazine-3-thione: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
1-(Methyl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione: Similar structure but with a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
83388-43-6 |
|---|---|
Formule moléculaire |
C11H13NS2 |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
1-propan-2-yl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C11H13NS2/c1-8(2)12-7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
RGYSSTZSXUGTCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CSC(=S)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
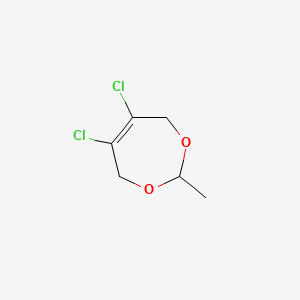
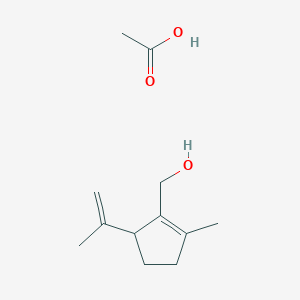
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
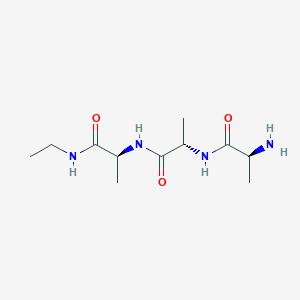

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

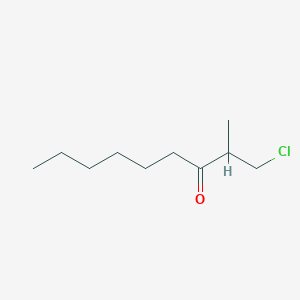
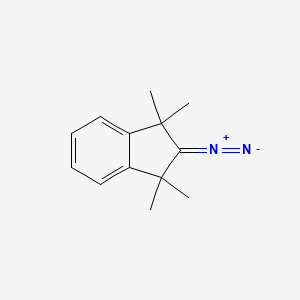
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)


